OPC-167832 - 1883747-71-4

OPC-167832

Catalog Number: EVT-277576
CAS Number: 1883747-71-4
Molecular Formula: C21H20ClF3N2O4
Molecular Weight: 456.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OPC-167832 is a 3,4-dihydrocarostyril derivative and DprE1 inhibitor developed by Otsuka. OPC-167832 also targets DprE1 and shows bactericidal activity against replicating and intracellular Mtb bacilli. Otsuka has a long history of drug development with this compound class for various clinical indications. OPC-167832 displays especially good synergism in combination with delamanid. OPC-167832 is currently in a phase I clinical trial.
Overview

OPC-167832, also known as quabodepistat, is a novel compound developed by Otsuka Pharmaceutical. It belongs to a class of drugs known as carbostyril derivatives and exhibits potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound works by inhibiting decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall. This mechanism of action distinguishes OPC-167832 from existing anti-tuberculosis therapies and positions it as a promising candidate for treating both drug-susceptible and multidrug-resistant forms of tuberculosis .

Source and Classification

OPC-167832 was identified during a screening process targeting carbostyril derivatives. The compound has shown significant bactericidal activity with minimum inhibitory concentrations ranging from 0.00024 to 0.002 micrograms per milliliter against Mycobacterium tuberculosis strains, including multidrug-resistant isolates . Its classification as a small molecule drug places it within the realm of pharmacological agents that target specific biochemical pathways to exert therapeutic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of OPC-167832 involves the optimization of 3,4-dihydrocarbostyril derivatives. Initial screening identified compounds with favorable pharmacokinetic properties, leading to the development of OPC-167832 . The synthesis process includes:

  1. Starting Materials: Appropriate precursors for carbostyril derivatives.
  2. Reactions: Employing standard organic chemistry techniques such as condensation reactions, followed by purification steps like recrystallization or chromatography.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

OPC-167832 has the molecular formula C21H20ClF3N2O4 and a molecular weight of approximately 440.85 g/mol. The InChIKey for this compound is XZISSTDXPBUCJA-DYESRHJHSA-N, which provides a unique identifier for its chemical structure.

The structural features include:

  • A carbostyril core that is crucial for its biological activity.
  • Substituents that enhance its interaction with the target enzyme DprE1.
Chemical Reactions Analysis

Reactions and Technical Details

OPC-167832 primarily engages in biochemical reactions that inhibit DprE1, disrupting the cell wall synthesis of Mycobacterium tuberculosis. This inhibition leads to:

  • Bactericidal effects against both replicating and intracellular bacteria.
  • Low frequency of resistance development, making it effective against various strains of tuberculosis .

In vitro studies have shown that OPC-167832 does not exhibit antagonistic effects when combined with other anti-tuberculosis agents, suggesting compatibility in multi-drug regimens .

Mechanism of Action

Process and Data

The mechanism by which OPC-167832 exerts its effects involves the following steps:

  1. Targeting DprE1: The compound binds to DprE1, inhibiting its enzymatic activity.
  2. Disruption of Cell Wall Synthesis: This inhibition prevents the proper synthesis of the mycobacterial cell wall, leading to bacterial death.
  3. Bactericidal Activity: Studies indicate that OPC-167832 shows significant bactericidal activity starting at doses as low as 0.625 mg/kg in animal models .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

OPC-167832 possesses several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is critical for its bioavailability; studies indicate favorable solubility characteristics conducive to oral administration.
  • Stability: Stability under physiological conditions is essential for therapeutic efficacy; ongoing studies are assessing this aspect.

Relevant data indicate that OPC-167832 maintains stability in various pH conditions, which is advantageous for formulation development .

Applications

Scientific Uses

OPC-167832 is primarily investigated for its application in treating tuberculosis, particularly:

  • Drug-Susceptible Tuberculosis: It shows promise in standard treatment regimens.
  • Multidrug-Resistant Tuberculosis: Its unique mechanism allows it to be effective against resistant strains, potentially shortening treatment duration when used in combination with other anti-tuberculosis drugs like delamanid or bedaquiline .

Clinical trials are ongoing to further evaluate its safety, tolerability, pharmacokinetics, and efficacy in various patient populations affected by tuberculosis .

Introduction to OPC-167832 and Tuberculosis Therapeutics

Global Burden of Tuberculosis and Need for Novel Therapies

Tuberculosis (TB) remains a catastrophic global health threat, with Mycobacterium tuberculosis (Mtb) infecting approximately 1.7 billion people and causing ~1.5 million deaths annually [8]. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains—resistant to first-line agents like isoniazid and rifampicin—has intensified the therapeutic crisis. Conventional regimens require 6–9 months for drug-susceptible TB and up to 18 months for MDR-TB, leading to poor adherence, treatment failure, and relapse [1] [5]. The COVID-19 pandemic further disrupted TB control programs, potentially setting back global elimination targets by 5 years [8]. This landscape underscores the urgent need for novel agents that:

  • Exhibit potency against drug-resistant strains
  • Enable shorter treatment durations
  • Utilize new mechanisms of action to circumvent existing resistance

Role of DprE1 Inhibition in Mycobacterial Cell Wall Biosynthesis

The mycobacterial cell wall is a complex, lipid-rich structure that confers intrinsic resistance to antibiotics and host immune responses. A key vulnerability lies in arabinogalactan biosynthesis, where the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA)—the exclusive arabinose donor for cell wall polymers [3] [6].

  • Mechanistic Significance: DprE1 is essential for constructing the arabinan domains of arabinogalactan and lipoarabinomannan. Inhibition halts cell wall assembly, causing bacteriolysis [3].
  • Therapeutic Advantages:
  • DprE1 is absent in humans, minimizing off-target toxicity
  • Periplasmic location allows extracellular drug targeting
  • Low mutation frequency reduces resistance risk [1] [6]

Table 1: Key DprE1 Inhibitors in Clinical Development

CompoundChemical ClassMIC vs. Mtb (μg/mL)Resistance FrequencyDevelopment Phase
OPC-167832Carbostyril derivative0.00024–0.002<1.91 × 10⁻⁷Phase 2
PBTZ169 (Macozinone)Benzothiazinone0.001~10⁻⁶Phase 2
TBA-73711,4-Azaindole0.64~10⁻⁵Phase 2
BTZ043Benzothiazinone0.001 (ng/ml)~10⁻⁷Phase 1

Data compiled from [1] [3] [6]

OPC-167832 as a Carbostyril Derivative: Historical Context and Discovery

OPC-167832 emerged from Otsuka Pharmaceutical’s systematic exploration of carbostyril-based compounds initiated in the 1970s. Carbostyril (2-quinolone) scaffolds were prioritized for their favorable pharmacokinetic properties, including oral bioavailability, metabolic stability, and low toxicity [1] [2].

  • Discovery Pathway:
  • Library Screening: Phenotypic screening of 3,4-dihydrocarbostyril derivatives identified lead compounds with sub-μg/mL anti-TB activity [1].
  • Chemical Optimization: Structure-activity relationship (SAR) studies enhanced potency against Mtb while maintaining selectivity. Key modifications included:
  • Introduction of electron-withdrawing groups at C-8
  • Optimization of the C-3 side chain for target binding [1] [2]
  • Candidate Selection: OPC-167832 was selected for its exceptional potency (MIC: 0.00024–0.002 μg/mL) and bactericidal activity against both replicating and intracellular bacilli [1].
  • Target Validation: Whole-genome sequencing of spontaneous OPC-167832-resistant mutants revealed mutations in rv3790 (encoding DprE1). Enzymatic assays confirmed direct inhibition of DprE1 (IC₅₀: 1.4 nM) without affecting mammalian cells [1] [2].

Table 2: OPC-167832 Activity Against Mycobacterium tuberculosis Complex Strains

StrainMIC (μg/mL)
M. tuberculosis H37Rv (ATCC 27294)0.0005
M. tuberculosis H37Rv INH-R (ATCC 35822)0.00024
M. tuberculosis H37Rv RIF-R (ATCC 35838)0.0005
M. africanum (ATCC 25420)0.002
M. bovis (ATCC BAA-935)0.002
M. caprae (ATCC BAA-824)0.001
Clinically isolated XDR-TB strains0.00024–0.002

Data sourced from [1] [2]

  • Preclinical Efficacy:
  • In vitro: Bactericidal activity against intracellular Mtb in macrophages (IC₉₀: 0.0027–0.0048 μg/mL), surpassing rifampicin [1].
  • In vivo: In murine chronic TB models, doses as low as 0.625 mg/kg reduced lung bacillary loads by >1.5 log₁₀ CFU. Combinations with delamanid or bedaquiline demonstrated synergistic effects, sterilizing infections in 3–4 months—outperforming standard HRZE therapy [1] [5].

  • Clinical Development:

  • Phase 1 trials (2017) confirmed dose-proportional pharmacokinetics (t₁/₂: 18–40 hours) and tolerability up to 480 mg [2] [5].
  • Phase 2 trials (NCT05221502) evaluate 4-month regimens of OPC-167832 + delamanid + bedaquiline against 6-month HRZE, with results expected in 2024 [5] [7].
  • FDA Fast Track designation (2016) accelerates its development as a backbone for pan-TB regimens [2] [8].

OPC-167832 exemplifies targeted antibiotic discovery, leveraging mycobacterial biochemistry to address a global health emergency. Its integration into novel regimens holds transformative potential for shortening TB therapy across susceptibility spectra [1] [5] [7].

Properties

CAS Number

1883747-71-4

Product Name

OPC-167832

IUPAC Name

5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C21H20ClF3N2O4

Molecular Weight

456.8 g/mol

InChI

InChI=1S/C21H20ClF3N2O4/c22-11-7-14(24)20(15(25)8-11)27-6-5-21(30,17(28)9-27)10-31-16-3-2-13(23)19-12(16)1-4-18(29)26-19/h2-3,7-8,17,28,30H,1,4-6,9-10H2,(H,26,29)/t17-,21-/m1/s1

InChI Key

XZISSTDXPBUCJA-DYESRHJHSA-N

SMILES

C1CC(=O)NC2=C(C=CC(=C21)OCC3(CCN(CC3O)C4=C(C=C(C=C4F)Cl)F)O)F

Solubility

Soluble in DMSO

Synonyms

OPC-167832; OPC 167832; OPC167832;

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C21)OCC3(CCN(CC3O)C4=C(C=C(C=C4F)Cl)F)O)F

Isomeric SMILES

C1CC(=O)NC2=C(C=CC(=C21)OC[C@@]3(CCN(C[C@H]3O)C4=C(C=C(C=C4F)Cl)F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.